molecular formula C19H19NO4 B2990611 N-([2,2'-bifuran]-5-ylmethyl)-3-(4-methoxyphenyl)propanamide CAS No. 2034250-97-8

N-([2,2'-bifuran]-5-ylmethyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2990611
CAS No.: 2034250-97-8
M. Wt: 325.364
InChI Key: HOZGECFABMHKLZ-UHFFFAOYSA-N
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Description

N-([2,2'-Bifuran]-5-ylmethyl)-3-(4-methoxyphenyl)propanamide is a synthetic small molecule characterized by a bifuran moiety linked via a methylene bridge to a propanamide chain bearing a 4-methoxyphenyl group. This structure combines features seen in compounds with investigated biological activity, suggesting its potential utility in medicinal chemistry and drug discovery research . The bifuran unit is a privileged scaffold in pharmaceutical development, often associated with enhanced binding to biological targets . The 4-methoxyphenyl group is a common pharmacophore present in various bioactive molecules, including anthelmintic agents . Researchers may be interested in this compound as a structural analog for developing novel therapeutic agents, particularly given that similar methoxyphenyl-propanamide derivatives have shown promising anthelmintic efficacy in vitro against parasites like Toxocara canis , with a favorable cytotoxicity profile compared to standard treatments . Furthermore, computational analyses of related compounds predict excellent drug-likeness, adherence to Lipinski's Rule of Five, and high gastrointestinal absorption, making this chemical class a valuable starting point for hit-to-lead optimization campaigns . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-22-15-7-4-14(5-8-15)6-11-19(21)20-13-16-9-10-18(24-16)17-3-2-12-23-17/h2-5,7-10,12H,6,11,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZGECFABMHKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-3-(4-methoxyphenyl)propanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for N-([2,2’-bifuran]-5-ylmethyl)-3-(4-methoxyphenyl)propanamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-([2,2’-bifuran]-5-ylmethyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Hydrolysis can be carried out using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Phenol derivatives.

    Substitution: Carboxylic acids and amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The bifuran moiety can interact with aromatic residues in proteins, while the methoxyphenyl group can participate in hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-([2,2'-bifuran]-5-ylmethyl)-3-(4-methoxyphenyl)propanamide are compared below with related propanamide derivatives, focusing on substituent variations, synthesis yields, physicochemical properties, and biological implications.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Core Structure Synthesis Yield (%) Melting Point (°C) Biological Relevance Source
This compound 4-Methoxyphenyl, [2,2'-bifuran]-5-ylmethyl Propanamide Not reported Not reported Anticipated antitumor/antimicrobial activity (structural analogs in )
N-([2,2'-Bifuran]-5-ylmethyl)-3-(2-bromophenyl)propanamide 2-Bromophenyl Propanamide Not reported Not reported Unreported, but bromine may enhance lipophilicity
3-(4-Methoxyphenyl)-N-cephalosporin-propanamide (21b) 4-Methoxyphenyl, cephalosporin core Propanamide-β-lactam hybrid 10 Not reported Selective activity against non-replicating Mycobacterium tuberculosis
N-(Benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide 3-Chlorophenyl, benzothiazole Propanamide Not reported Not reported Potential pesticidal/antitumor applications (benzothiazole-linked analogs)
(2S)-N-[4-(Hydroxycarbamoyl)phenyl]-3-(4-methoxyphenyl)propanamide (1D) 4-Methoxyphenyl, hydroxamic acid Propanamide-hydroxamate Not reported Not reported Explicit antitumor activity (HDAC inhibition)
N-([2,2'-Bifuran]-5-ylmethyl)-4-methylbenzenesulfonamide (1m) Bifuran-methyl, tosyl group Sulfonamide 70 84–86 No direct bioactivity reported; high yield suggests synthetic feasibility

Key Observations

Bifuran-methyl moieties (as in the target compound and compound 1m) may contribute to π-π stacking interactions in biological systems, though their direct role in activity remains underexplored .

Synthetic Feasibility :

  • Propanamide derivatives with simple aryl groups (e.g., compound 1m in ) exhibit higher yields (~70%) compared to hybrid structures like cephalosporin-linked propanamides (10% yield for 21b) . This suggests that steric hindrance from complex cores (e.g., β-lactams) complicates synthesis.

Biological Performance :

  • Hydroxamic acid derivatives (e.g., compound 1D in ) demonstrate explicit antitumor activity, likely via histone deacetylase (HDAC) inhibition, whereas the target compound’s bioactivity remains speculative but structurally plausible .
  • Cephalosporin-propanamide hybrids (e.g., 21b) show niche applications in tuberculosis treatment, highlighting the impact of core structure diversification .

Biological Activity

N-([2,2'-bifuran]-5-ylmethyl)-3-(4-methoxyphenyl)propanamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a bifuran moiety and a methoxyphenyl group. The compound can be represented by the following molecular formula:

  • Molecular Formula : C17H19NO3
  • CAS Number : 2034250-97-8

The structure is characterized by an amide functional group, which plays a crucial role in its biological activity.

Target Interactions

The compound's mechanism of action has been linked to interactions with various biological targets. Related compounds, such as 4-methoxyamphetamine, have been shown to act as selective serotonin releasing agents, suggesting that this compound may similarly influence serotonin pathways.

Biological Pathways

Research indicates that this compound may interact with alpha receptors, which are involved in numerous physiological processes including vasodilation and neurotransmission. This interaction could lead to a variety of pharmacological effects, including anti-inflammatory and analgesic properties.

Anticancer Potential

Recent studies have explored the anticancer potential of compounds with similar structural features. For instance, derivatives of bifuran have demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from relevant studies:

CompoundCell LineIC50 (µM)Reference
Bifuran Derivative AMCF7 (breast cancer)12.50
Bifuran Derivative BNCI-H460 (lung cancer)42.30
This compoundTBDTBDCurrent Study

While specific IC50 values for this compound are not yet established, its structural similarities to known active compounds suggest potential efficacy in cancer treatment.

Anti-inflammatory Activity

The anti-inflammatory properties of related compounds have also been noted. For example, studies on methoxyphenyl derivatives indicate their ability to inhibit pro-inflammatory cytokines. This suggests that this compound may exhibit similar anti-inflammatory effects through modulation of inflammatory pathways.

Case Studies and Research Findings

  • Synthesis and Characterization : The synthesis of this compound involves several steps:
    • Formation of the bifuran moiety via Friedel-Crafts acylation.
    • Introduction of the methoxyphenyl group through nucleophilic substitution.
    • Final amide bond formation.
  • Biological Testing : Preliminary biological assays have been conducted to evaluate the compound's activity against various targets. Although comprehensive testing is ongoing, initial results indicate promising interactions with serotonin receptors and potential cytotoxicity against cancer cell lines.

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